molecular formula C6H5BrFNO B1446009 2-Bromo-6-fluoro-3-methoxypyridine CAS No. 1256810-97-5

2-Bromo-6-fluoro-3-methoxypyridine

Cat. No.: B1446009
CAS No.: 1256810-97-5
M. Wt: 206.01 g/mol
InChI Key: TWDDYAKHWPIDHW-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methoxypyridine is a chemical compound used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .


Synthesis Analysis

The synthesis of this compound can be achieved from 6-Bromo-2-fluoro-3-hydroxypyridine and Iodomethane . Another synthesis method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BrFNO . The average mass is 206.012 Da and the monoisotopic mass is 204.953842 Da .


Physical and Chemical Properties Analysis

This compound is a light yellow crystal . It has a refractive index of 1.559 (lit.), a boiling point of 206 °C (lit.), and a density of 1.53 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Dopamine and Serotonin Receptor Antagonists

2-Bromo-6-fluoro-3-methoxypyridine is utilized in the synthesis of compounds that act as antagonists for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. An efficient synthesis pathway for these compounds, involving the carboxylic acid moiety of potent receptor antagonists, has been developed. This process includes steps like methoxylation, bromination, and alkaline hydrolysis to produce the desired product with significant yields (Hirokawa, Horikawa, & Kato, 2000).

Development of Pyridine Nucleosides

This compound has been involved in the synthesis of pyridine nucleosides related to anticancer drugs like 5-fluorouracil and 5-fluorocytosine. These studies focus on converting the compound into various intermediates, which are then used to produce pyridine nucleosides. These nucleosides are important due to their potential applications in cancer treatment (Nesnow & Heidelberger, 1973, 1975).

Use as a Precursor for Pyridyne

Research has also shown the use of this compound as a precursor in the generation of substituted 2,3-pyridyne, a chemical intermediate. The study found that it reacts regioselectively with compounds like 2-methoxyfuran, highlighting its utility in synthetic chemistry (Walters, Carter, & Banerjee, 1992).

Imaging Studies in Neuroinflammation

In medical imaging, this compound has been used to synthesize fluorinated analogs like 6-Fluoro-PBR28. These analogs are significant for imaging TSPO 18 kDa, a protein implicated in neuroinflammation, using PET (Positron Emission Tomography) scans. This application is crucial in studying brain diseases and injuries (Damont et al., 2011).

Synthesis of Halogen-rich Intermediates

Another application of this compound is in the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry for developing new drugs (Wu, Porter, Frennesson, & Saulnier, 2022).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound .

Relevant Papers The relevant papers retrieved discuss the synthesis and application of trifluoromethylpyridines , the catalytic protodeboronation of pinacol boronic esters , and the properties of 2-Bromo-6-fluoro-3-methoxypyridine .

Mechanism of Action

Target of Action

It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Bromo-6-fluoro-3-methoxypyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various natural products, pharmaceutical targets, and lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, the result is the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also known for its tolerance to various functional groups .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-fluoro-3-methoxypyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The interaction with p38α MAPK suggests that this compound may influence the phosphorylation state of proteins involved in signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving p38α MAPK . This compound can affect gene expression by altering the activity of transcription factors regulated by p38α MAPK. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of p38α MAPK, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses to stress and inflammation. The compound’s ability to bind to the active site of p38α MAPK and block its activity is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit p38α MAPK without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. The threshold for these toxic effects is an important consideration in the use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDDYAKHWPIDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-97-5
Record name 2-bromo-6-fluoro-3-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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